molecular formula C32H33N3O7 B12765411 Papaverine phenylethyl barbiturate CAS No. 5949-36-0

Papaverine phenylethyl barbiturate

Cat. No.: B12765411
CAS No.: 5949-36-0
M. Wt: 571.6 g/mol
InChI Key: YOSRVRJJMJSVGY-UHFFFAOYSA-N
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Description

Papaverine phenylethyl barbiturate is a compound that combines the properties of papaverine, a vasodilator and smooth muscle relaxant, with phenylethyl barbiturate, a barbiturate derivative known for its sedative and hypnotic effects. This unique combination allows the compound to be used in various medical and scientific applications, particularly in the treatment of spasms and as a sedative.

Chemical Reactions Analysis

Types of Reactions

Papaverine phenylethyl barbiturate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Trimethylbenzene, xylene, ethanol.

Major Products Formed

    Oxidation: Papaverine from tetrahydropapaverine.

    Reduction: Tetrahydropapaverine from papaverine.

    Substitution: Various phenylethyl derivatives of barbiturates.

Comparison with Similar Compounds

Papaverine phenylethyl barbiturate can be compared with other compounds such as:

The uniqueness of this compound lies in its combined properties, offering both smooth muscle relaxation and sedative effects, making it versatile for various medical and scientific applications.

Properties

CAS No.

5949-36-0

Molecular Formula

C32H33N3O7

Molecular Weight

571.6 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H21NO4.C12H12N2O3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h5-8,10-12H,9H2,1-4H3;3-7H,2H2,1H3,(H2,13,14,15,16,17)

InChI Key

YOSRVRJJMJSVGY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Origin of Product

United States

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